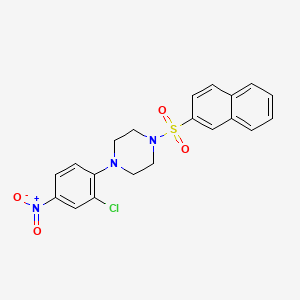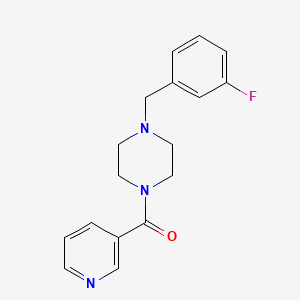![molecular formula C25H30N4O3 B4936268 N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4936268.png)
N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as DMTCP, and it belongs to the class of pyrazole derivatives.
作用機序
The mechanism of action of DMTCP is not fully understood. However, it is believed to act as a modulator of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, inflammation, and mood. DMTCP has been shown to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding results in the activation of the receptors, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
DMTCP has been shown to have a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic properties, which can be attributed to its ability to modulate the endocannabinoid system. DMTCP has also been shown to have a neuroprotective effect, which can be attributed to its ability to modulate the CB1 and CB2 receptors. In addition, DMTCP has been shown to have anti-tumor properties, which can be attributed to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using DMTCP in lab experiments is its potential therapeutic applications. DMTCP has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using DMTCP in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on DMTCP. One of the directions is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in the treatment of depression and anxiety disorders. In addition, further research is needed to fully understand the mechanism of action of DMTCP and its biochemical and physiological effects. Finally, there is a need to develop new methods for the synthesis of DMTCP that can overcome its limited solubility in water.
合成法
The synthesis of DMTCP involves the reaction of 3,5-dimethoxybenzyl chloride with piperidine and 1H-pyrazole-5-carboxylic acid. The resulting product is then reacted with 2-phenylacetyl chloride to obtain DMTCP. This method has been reported in the literature, and it has been successfully used to synthesize DMTCP in high yields.
科学的研究の応用
DMTCP has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been shown to have a neuroprotective effect and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. DMTCP has also been studied for its potential use in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
N-[2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-31-22-14-20(15-23(17-22)32-2)18-28-12-9-21(10-13-28)29-24(8-11-26-29)27-25(30)16-19-6-4-3-5-7-19/h3-8,11,14-15,17,21H,9-10,12-13,16,18H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCBPVUTUSTIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4936200.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4936211.png)
![2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B4936226.png)

![ethyl (2-bromo-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4936240.png)
![3,4-bis[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B4936241.png)
![7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4936252.png)
![3-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B4936266.png)

![3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one](/img/structure/B4936279.png)
![N-{[4-ethyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4936281.png)
![N-[4-(benzyloxy)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4936289.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4936293.png)